6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is classified under quinazolinone derivatives, which are known for their diverse pharmacological properties.
This compound belongs to the class of heterocyclic organic compounds, specifically quinazolinones. Quinazolinones have been extensively studied for their roles in various therapeutic areas, including cancer treatment, due to their ability to interact with biological targets effectively.
The synthesis of 6-amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one typically involves multi-step synthetic pathways. One common method includes the condensation of appropriate amines with isocyanates or through cyclization reactions involving substituted phenyl groups.
6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one can undergo various chemical reactions typical of quinazolinones:
These reactions often require specific catalysts or conditions to proceed efficiently, emphasizing the importance of optimizing reaction parameters for desired outcomes.
The mechanism of action for 6-amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one primarily involves its interaction with biological targets such as enzymes or receptors implicated in disease pathways.
Research indicates that this compound exhibits significant anticancer activity, potentially through inhibition of specific kinases involved in cell proliferation and survival pathways.
6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one has potential applications in:
Quinazolinones represent a privileged scaffold in medicinal chemistry, first synthesized in 1869 via the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," systematic studies by Gabriel (1903) established the modern quinazoline nomenclature [2] [6]. Therapeutically, quinazoline derivatives gained prominence with the development of afatinib (an FDA-approved tyrosine kinase inhibitor for non-small cell lung cancer) and antibacterial agents like trimethoprim. The structural evolution from simple bicyclic systems to complex 2,4-disubstituted variants enabled enhanced target specificity, particularly in oncology and infectious disease therapeutics. Contemporary research focuses on optimizing pharmacokinetic properties through strategic substituent modifications, positioning quinazolinones as versatile platforms for drug discovery against proliferative and hyperplastic disorders [2] [5] [6].
This compound (CAS: 2385-87-7 / 478963-35-8) exemplifies advanced quinazolinone architecture with three critical structural features:
Molecular Formula: C₂₀H₂₃N₃OMolecular Weight: 321.42 g/mol [1] [4]
Table 1: Structural Comparison of Representative Quinazolinones
Compound | N1-Substituent | C4-Substituent | C6-Substituent | |
---|---|---|---|---|
6-Amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one | Isopropyl | 4-Isopropylphenyl | Amino | |
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one | Isopropyl | Phenyl | Amino | [3] |
Afatinib Dimaleate | - | Anilino with halogen | Oxobut-2-enamide | [2] |
4-Chloro-6-methoxyquinazoline | H | Chloro | Methoxy | [2] |
The planar quinazolin-2-one core enables intercalation with biological macromolecules, while the 4-aryl substituent adopts perpendicular torsion angles (~70-85°) that enhance binding pocket complementarity. Crystallographic analyses confirm that this orthogonal orientation minimizes steric clash in kinase domains [3] [6].
Substituent engineering governs target specificity:
Table 2: Structure-Activity Relationship (SAR) of Key Substituents
Position | Substituent | Bioactivity Impact | Therapeutic Relevance | |
---|---|---|---|---|
C6 | Amino | ↑ Hydrogen bonding; ↑ Electron donation | Anticancer (Kinase inhibition) | [6] |
C6 | Bromo/Methoxy | ↓ Polar interactions; ↑ Steric hindrance | Reduced cytotoxicity | [2] |
N1 | Isopropyl | ↑ Hydrophobicity; ↑ Conformational rigidity | Enhanced cellular uptake | [5] [7] |
C4 | 4-Isopropylphenyl | ↑ π-Stacking; ↑ Selectivity for hydrophobic pockets | FLT3 inhibition (IC₅₀ < 100nM) | [5] |
C4 | Unsubstituted phenyl | ↓ Binding affinity; ↓ Metabolic stability | Limited therapeutic utility | [3] |
Propargylamino derivatives (e.g., 6-(prop-2-yn-1-ylamino) analogs demonstrate retained FLT3 inhibition, confirming that sterically compact C6 substituents maintain target engagement. This validates the compound’s role as a synthetically tunable scaffold for antineoplastic candidate optimization [5] [7].
Interactive Table: Toggle substituent effects using the filters below
These structure-activity principles underscore why 6-amino-1-isopropyl-4-(4-isopropylphenyl)-1H-quinazolin-2-one serves as a strategic prototype for oncology-focused heterocyclic design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7